molecular formula C17H25N3O3S B2398214 1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea CAS No. 2034559-57-2

1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea

Cat. No.: B2398214
CAS No.: 2034559-57-2
M. Wt: 351.47
InChI Key: YFAQJTHBWBNZLI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Arylsulfonyl isocyanates, including compounds similar to the one , are pivotal in producing arylsulfonyl carbamates and ureas. Safer alternatives to hazardous isocyanates have been explored due to their toxic nature and the dangerous chemicals required for their synthesis, highlighting the importance of developing non-hazardous synthesis methods for such compounds (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Structural Studies

  • The crystal structure of similar compounds reveals unique conformational characteristics. For instance, the study of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea has contributed to understanding the structural diversity and stability of urea derivatives (Rao, Wu, Song, & Shang, 2010).

Anion Complexation

  • Macrocyclic bis(ureas) based on diphenylurea, such as compounds related to the query, have been synthesized and studied for their ability to form complexes with anions, demonstrating their potential as complexing agents in various scientific applications (Kretschmer, Dittmann, & Beck, 2014).

Conformational Switching

  • Certain aromatic secondary ureas exhibit solvent-dependent open-closed conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).

Computational Studies

  • Theoretical and computational studies on similar compounds have been conducted to understand their molecular structures, spectroscopic characteristics, and nonlinear optical properties, contributing to the design of new materials with desirable physical and chemical properties (Saraçoǧlu & Ekici, 2015).

Biological Activity

  • Research on derivatives structurally related to the compound has explored their potential biological activities, including anticonvulsant effects, demonstrating the compound's relevance in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-11-4-5-13(8-12(11)2)18-17(21)19-14-9-15-6-7-16(10-14)20(15)24(3,22)23/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQJTHBWBNZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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